

ZK53: A Novel Modulator of Cancer Cell Metabolism and Viability

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Compound of Interest

Compound Name: ZK53

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule **ZK53** and its multifaceted effects on cancer cell metabolism. **ZK53** has been identified as a potent and selective activator of the human mitochondrial caseinolytic protease P (HsClpP), a key regulator of mitochondrial protein homeostasis.[1] Through the hyperactivation of HsClpP, **ZK53** instigates a cascade of events including mitochondrial dysfunction, leading to a significant reduction in oxidative phosphorylation and ATP synthesis.[2][3] This metabolic disruption culminates in cell cycle arrest and increased susceptibility to ferroptosis, a form of iron-dependent cell death.[4] This document consolidates the current understanding of **ZK53**'s mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development professionals exploring novel therapeutic strategies targeting cancer cell metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This metabolic plasticity presents a promising therapeutic window for the development of targeted anticancer agents. The small molecule **ZK53** has recently emerged as a compelling candidate in this area. **ZK53** is a selective activator of the human mitochondrial caseinolytic

protease P (HsClpP), an ATP-dependent serine protease crucial for maintaining mitochondrial protein quality control.[1] In cancer cells, the hyperactivation of HsClpP by **ZK53** leads to uncontrolled degradation of mitochondrial proteins, precipitating a catastrophic failure of mitochondrial function.[2] This guide will explore the downstream consequences of **ZK53**-mediated HsClpP activation, focusing on its impact on cellular metabolism, cell cycle progression, and the induction of ferroptosis.

Quantitative Data on ZK53 Activity

The efficacy of **ZK53** has been quantified across various assays, demonstrating its potency as an HsClpP activator and an anticancer agent. The following tables summarize key quantitative findings from published studies.

Parameter	Assay Type	Value	Cell Line/System	Reference
EC50	FI-based protease activity assay	0.22 µM	HsClpP	[1]
EC50	PAGE-based α-casein hydrolysis	0.45 µM	HsClpP	[1]

Table 1: In Vitro Activity of ZK53 on HsClpP.

Parameter	Value	Cell Line	Reference
IC50 (Viability)	Not specified	H1703 (LUSC)	[5]
IC50 (Viability)	Not specified	SK-MES-1 (LUSC)	[5]

Table 2: Anti-proliferative Activity of ZK53 in Lung Squamous Cell Carcinoma (LUSC) Cell Lines.

Metabolic Parameter	Effect of ZK53 Treatment	Cell Lines	Reference
Oxygen Consumption Rate (OCR)	Decreased	SK-MES-1, H226	[5]
ATP Production	Decreased	Lung tumor cells	[2]

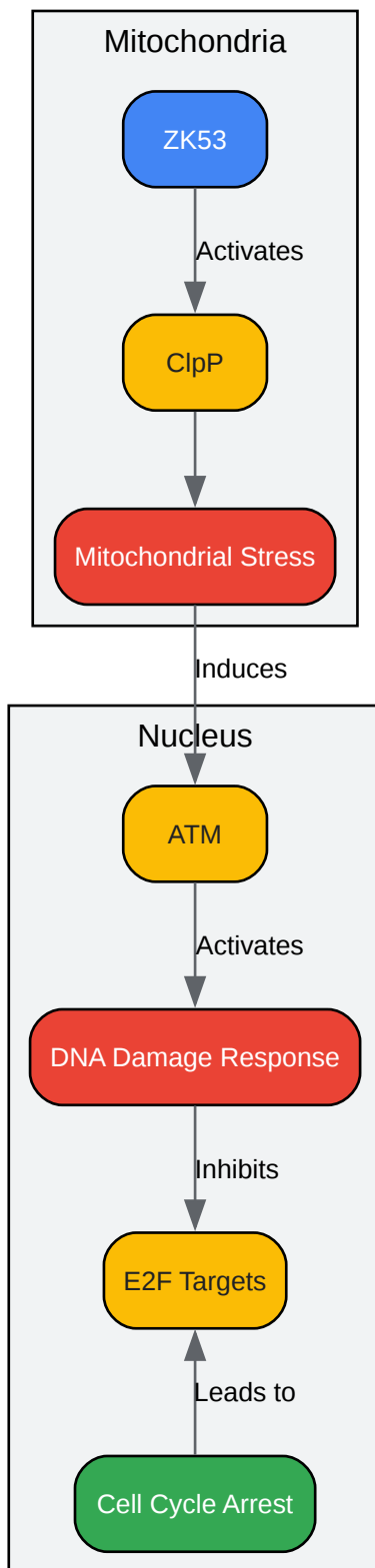
Table 3: Metabolic Effects of ZK53 on Cancer Cells.

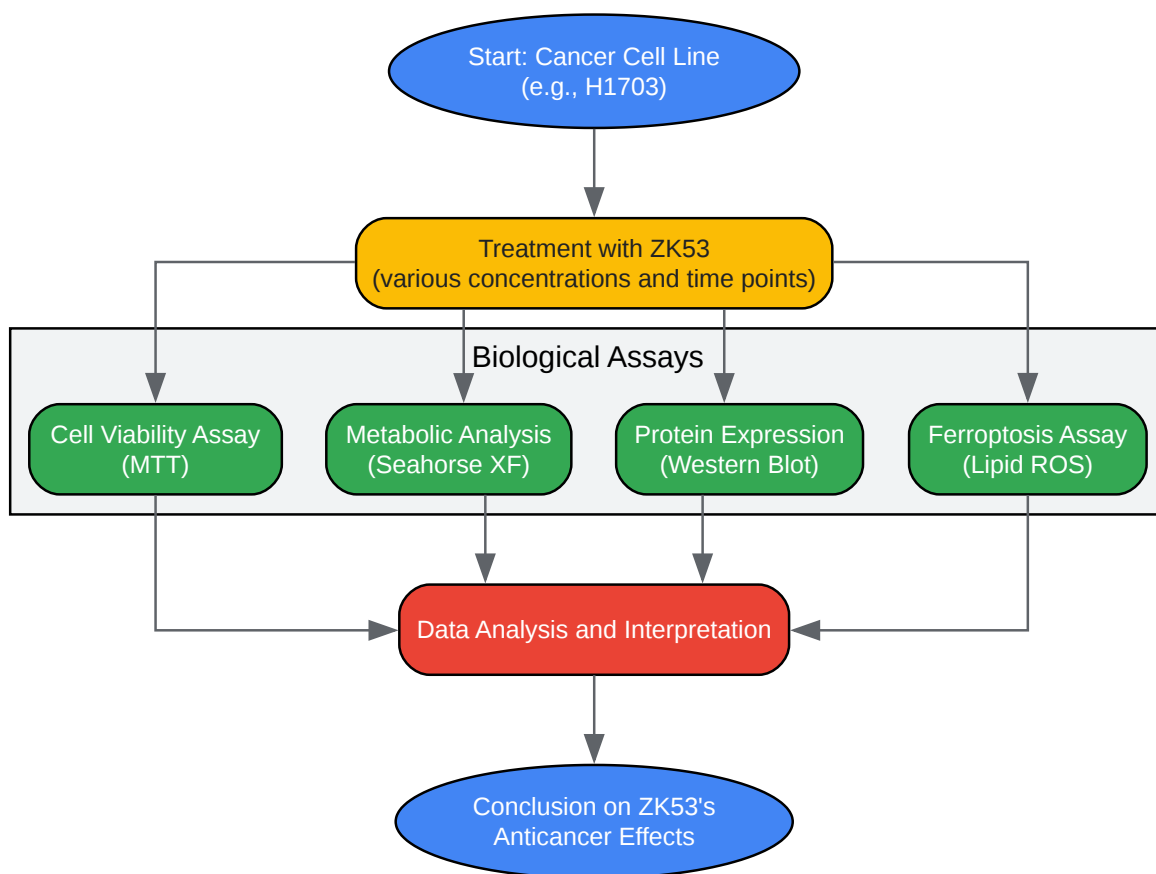
Signaling Pathways Modulated by ZK53

ZK53 exerts its anticancer effects through the modulation of distinct but interconnected signaling pathways. These include the induction of ferroptosis through mitochondrial dysfunction and the activation of a DNA damage response leading to cell cycle arrest.

ZK53-Induced Ferroptosis Pathway

ZK53's primary mechanism of action involves the hyperactivation of mitochondrial ClpP, leading to uncontrolled proteolysis and subsequent mitochondrial dysfunction. This disruption results in the generation of mitochondrial reactive oxygen species (ROS), which in turn promotes lipid peroxidation, a key driver of ferroptosis.[4] The pro-ferroptotic effect of **ZK53** is dependent on the presence of ClpP.[4]





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